pKa Comparison: C5 vs. C4 Analog
The predicted acid dissociation constant (pKa) of 5-(Dimethylamino)pentanoic acid is 4.58 ± 0.10 . This value is distinct from that of the C4 analog, 4-(Dimethylamino)butanoic acid, which has a predicted pKa of 4.36 ± 0.10 . The higher pKa indicates that 5-(Dimethylamino)pentanoic acid is a slightly weaker acid and will have a different ionization state profile at a given pH, a critical factor in the design of pH-sensitive drug delivery systems.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.58 ± 0.10 (Predicted) |
| Comparator Or Baseline | 4-(Dimethylamino)butanoic acid: 4.36 ± 0.10 (Predicted) |
| Quantified Difference | 0.22 units (predicted) |
| Conditions | Predicted value based on chemical structure |
Why This Matters
A difference in pKa of the headgroup will influence the final pKa of the ionizable lipid, which must be tightly controlled (typically between 6.0 and 7.0) to ensure efficient cellular uptake and endosomal escape of mRNA-loaded LNPs .
